molecular formula C9H12ClN B129347 2-Aminoindan hydrochloride CAS No. 2338-18-3

2-Aminoindan hydrochloride

Cat. No.: B129347
CAS No.: 2338-18-3
M. Wt: 169.65 g/mol
InChI Key: XEHNLVMHWYPNEQ-UHFFFAOYSA-N
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Description

2-Aminoindane (hydrochloride) is a research chemical with applications in neurological disorders and psychotherapyThis compound acts as a selective substrate for norepinephrine transporter and dopamine transporter, making it of interest in various scientific fields .

Mechanism of Action

Target of Action

2-Aminoindan hydrochloride is a research chemical with applications in neurologic disorders and psychotherapy . It acts as a selective substrate for NET and DAT , which are primary targets involved in the regulation of neurotransmitters in the brain.

Mode of Action

The compound interacts with its targets, the neurotransmitter transporters NET and DAT, by binding to these transporters and modulating their activity . This interaction can result in changes in the concentration of neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

The affected pathways primarily involve the transport and reuptake of neurotransmitters such as norepinephrine and dopamine. By acting on NET and DAT, this compound can influence these biochemical pathways and their downstream effects, which include various cognitive and physiological processes .

Pharmacokinetics

As a hydrochloride salt, it is expected to have good water solubility , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NET and DAT. By modulating the activity of these transporters, it can alter neurotransmitter dynamics and subsequently influence neuronal signaling . This can lead to changes in various cognitive and physiological functions.

Biochemical Analysis

Biochemical Properties

It is known that 2-Aminoindan hydrochloride acts as a selective substrate for NET and DAT . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

It is known to have applications in neurologic disorders and psychotherapy . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to act as a selective substrate for NET and DAT , suggesting that it may exert its effects at the molecular level through binding interactions with these biomolecules and potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is prepared from 2-indanols via azide displacement and subsequent hydrogenation , suggesting that it may have certain stability and degradation characteristics

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It is known to pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . This suggests that its effects may vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses.

Metabolic Pathways

It is known to act as a selective substrate for NET and DAT , suggesting that it may be involved in these metabolic pathways and interact with certain enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Aminoindane (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Aminoindane (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-aminoindane (5-IAI)
  • 5-Methoxy-6-methyl-2-aminoindane (MMAI)
  • 5,6-Methylenedioxy-2-aminoindane (MDAI)
  • N-Methyl-2-aminoindane (NM-2-AI)

Uniqueness

2-Aminoindane (hydrochloride) is unique due to its specific selectivity for norepinephrine transporter and dopamine transporter. Unlike other similar compounds, it does not significantly affect serotonin transporter, making it a valuable tool for studying the specific roles of dopamine and norepinephrine in various physiological and pathological processes .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNLVMHWYPNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2975-41-9 (Parent)
Record name 2-Aminoindan hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70177930
Record name 2-Indanamine, hydrochloride
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-18-3
Record name 2-Aminoindan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminoindan hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2338-18-3
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Record name 2338-18-3
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Record name 2-Indanamine, hydrochloride
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Record name Indan-2-ylammonium chloride
Source European Chemicals Agency (ECHA)
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Record name 2-AMINOINDAN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly developed process for 2-aminoindan hydrochloride production?

A1: The research highlights a novel synthetic route for producing this compound using ninhydrin as a starting material []. This method offers a more economical alternative compared to previous approaches. The process involves the oximation of ninhydrin, followed by catalytic reduction to yield 2-aminoindan. This method has been successfully scaled up 100-fold in a pilot plant, demonstrating its practicality and potential for industrial application [].

Q2: What is the significance of the pharmacological evaluation of 2-aminoindan-quinoline analogs?

A2: Researchers designed and synthesized analogs of 2-aminoindan-quinoline, such as N-[(2-chloro-quinoline)-3-yl-methyl]-4,5-dimethoxy-2-aminoindan hydrochloride and N-[(2-chloro-7-methyl-quinolin)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan hydrochloride, as potential dopaminergic agents []. Preliminary pharmacological evaluation using stereotypic behavior models demonstrated that these analogs exhibit agonistic activity on the central dopaminergic system []. This finding suggests that 2-aminoindan-quinoline analogs hold promise for the development of new treatments for neurodegenerative and psychiatric disorders associated with dopaminergic dysfunction.

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